Cas no 1555388-14-1 (2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one)

2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one 化学的及び物理的性質
名前と識別子
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- 2,2,2-Trifluoro-1-(2-fluoro-4-methylphenyl)ethanone
- 2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one
-
- MDL: MFCD28105817
- インチ: 1S/C9H6F4O/c1-5-2-3-6(7(10)4-5)8(14)9(11,12)13/h2-4H,1H3
- InChIKey: OQAKIXCZEKRICS-UHFFFAOYSA-N
- ほほえんだ: C1(F)=CC(C)=CC=C1C(=O)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 206.03547746g/mol
- どういたいしつりょう: 206.03547746g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 17.1Ų
2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1932915-1.0g |
2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one |
1555388-14-1 | 1g |
$871.0 | 2023-05-31 | ||
Enamine | EN300-1932915-2.5g |
2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one |
1555388-14-1 | 2.5g |
$1650.0 | 2023-09-17 | ||
Enamine | EN300-1932915-0.5g |
2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one |
1555388-14-1 | 0.5g |
$809.0 | 2023-09-17 | ||
Enamine | EN300-1932915-0.05g |
2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one |
1555388-14-1 | 0.05g |
$707.0 | 2023-09-17 | ||
Enamine | EN300-1932915-10.0g |
2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one |
1555388-14-1 | 10g |
$3746.0 | 2023-05-31 | ||
Enamine | EN300-1932915-10g |
2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one |
1555388-14-1 | 10g |
$3622.0 | 2023-09-17 | ||
Enamine | EN300-1932915-0.1g |
2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one |
1555388-14-1 | 0.1g |
$741.0 | 2023-09-17 | ||
Enamine | EN300-1932915-5.0g |
2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one |
1555388-14-1 | 5g |
$2525.0 | 2023-05-31 | ||
Enamine | EN300-1932915-1g |
2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one |
1555388-14-1 | 1g |
$842.0 | 2023-09-17 | ||
Enamine | EN300-1932915-5g |
2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one |
1555388-14-1 | 5g |
$2443.0 | 2023-09-17 |
2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one 関連文献
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-oneに関する追加情報
Introduction to 2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one (CAS No. 1555388-14-1)
2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one is a fluorinated aromatic ketone that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis due to its unique structural properties and potential applications. This compound, identified by the CAS number 1555388-14-1, belongs to a class of molecules that exhibit promising characteristics for use in the development of novel therapeutic agents.
The molecular structure of 2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one consists of a central ketone group flanked by a trifluoromethyl group and a phenyl ring substituted with a fluoro and methyl group. This arrangement imparts distinct electronic and steric properties to the molecule, making it a valuable scaffold for further chemical modifications and functionalization. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design.
In recent years, there has been a growing interest in fluorinated compounds due to their ability to modulate biological activity and improve pharmacokinetic profiles. Studies have demonstrated that fluorine atoms can influence the binding affinity of molecules to their targets, leading to enhanced efficacy and reduced toxicity. The trifluoromethyl group, in particular, is known for its ability to increase the metabolic stability of drug candidates by resisting oxidative degradation.
Research involving CAS no. 1555388-14-1 has shown that this compound exhibits potential as an intermediate in the synthesis of more complex pharmaceuticals. Its aromatic system provides a versatile platform for further derivatization, allowing chemists to explore various modifications that could lead to novel bioactive molecules. For instance, the fluoro and methyl substituents on the phenyl ring can be readily altered or replaced with other functional groups to tailor the biological properties of the resulting compounds.
One of the most compelling aspects of 2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one is its role in medicinal chemistry research. The compound has been investigated for its potential applications in the development of anti-inflammatory, anti-cancer, and antimicrobial agents. Preliminary studies suggest that derivatives of this molecule may interact with specific enzymes or receptors in biological systems, offering a basis for therapeutic intervention.
The synthesis of CAS no. 1555388-14-1 involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the preparation of fluorinated aromatic precursors followed by condensation reactions to form the ketone core. Advanced synthetic techniques, such as cross-coupling reactions and palladium catalysis, have been employed to achieve high yields and purity levels. These methodologies underscore the compound's importance as a building block in modern organic synthesis.
From a computational chemistry perspective, 2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one has been subjected to detailed molecular modeling studies to understand its interactions with biological targets. These studies have provided insights into how structural modifications can optimize binding affinity and selectivity. The computational data has been instrumental in guiding experimental efforts aimed at developing more effective drug candidates.
The pharmaceutical industry continues to explore novel fluorinated compounds like CAS no. 1555388-14-1 due to their unique properties and therapeutic potential. Researchers are particularly interested in how fluorine atoms can enhance drug-like characteristics such as solubility, bioavailability, and target engagement. As a result, this compound remains a subject of intense investigation in both academic and industrial settings.
In conclusion,CAS no 1555388-14-1 represents a significant advancement in fluorinated organic chemistry with far-reaching implications for drug development. Its structural versatility and functional attributes make it an invaluable tool for medicinal chemists seeking to design innovative therapeutic agents. As research progresses,trifluoromethyl-substituted compounds like this one are expected to play an increasingly pivotal role in addressing unmet medical needs across various therapeutic areas.
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